

An In-Depth Technical Guide to 4-(Ethoxymethyl)piperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Ethoxymethyl)piperidine**

Cat. No.: **B1369083**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(Ethoxymethyl)piperidine**, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers.

Core Molecular Profile and Structural Characteristics

4-(Ethoxymethyl)piperidine is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by an ethoxymethyl substituent at the 4-position of the piperidine ring.

Molecular Structure:

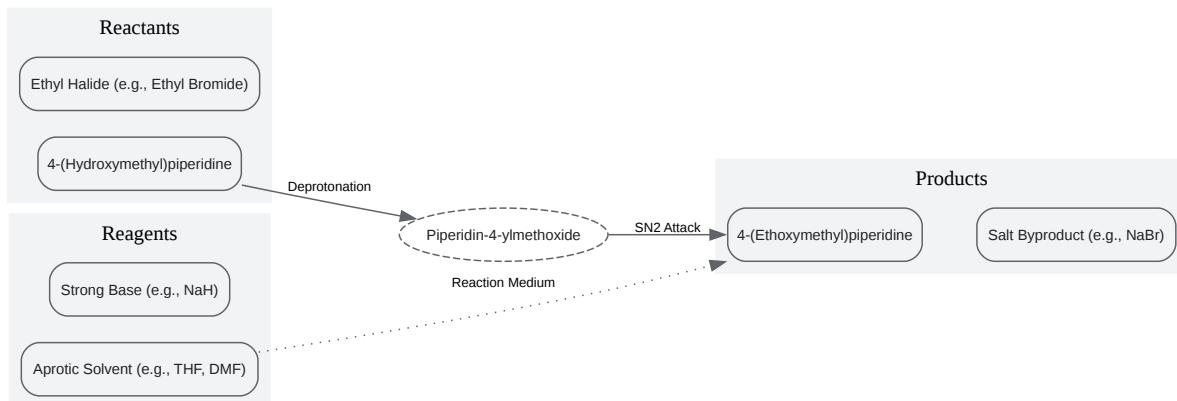
Caption: 2D structure of **4-(Ethoxymethyl)piperidine**.

The piperidine ring can exist in a chair conformation, with the substituent at the 4-position adopting either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

Key Identifiers:

Identifier	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	--INVALID-LINK--[1]
IUPAC Name	4-(ethoxymethyl)piperidine	--INVALID-LINK--[1]
SMILES	CCOCC1CCNCC1	--INVALID-LINK--[1]
InChI	InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3	--INVALID-LINK--[1]
InChIKey	GXKNDCQREJHGRQ-UHFFFAOYSA-N	--INVALID-LINK--[1]
Monoisotopic Mass	143.13101 Da	--INVALID-LINK--[1]
CAS Number	Not explicitly available in public databases. Researchers should verify the CAS number with their supplier.	

Physicochemical Properties


Experimentally determined physicochemical data for **4-(Ethoxymethyl)piperidine** are not readily available. The following table provides predicted values and data from closely related analogues to guide researchers.

Property	Predicted/Analog Value	Notes and References
Molecular Weight	143.23 g/mol	Calculated from the molecular formula.
Boiling Point	~170-200 °C	Inferred from the boiling point of 4-ethoxypiperidine (174-176 °C) and 1-(ethoxymethyl)piperidine (173.5 °C). [2]
Density	~0.9 g/cm ³	Inferred from the density of 4-ethoxypiperidine (~0.92 g/cm ³) and 1-(ethoxymethyl)piperidine (0.906 g/cm ³). [2]
Solubility	Expected to be soluble in water and common organic solvents such as ethanol, methanol, and DMSO.	Based on the properties of similar small amines and ethers. [3]
pKa	~9.8	Predicted based on the pKa of 4-ethoxypiperidine (9.87). [2]
LogP	0.8	Predicted by PubChem. [1]

Synthesis of 4-(Ethoxymethyl)piperidine

A plausible and efficient method for the synthesis of **4-(Ethoxymethyl)piperidine** is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Proposed Synthetic Route:

[Click to download full resolution via product page](#)

Caption: Proposed Williamson ether synthesis of **4-(Ethoxymethyl)piperidine**.

Experimental Protocol (Generalized):

Step 1: Deprotonation of 4-(Hydroxymethyl)piperidine

- To a solution of 4-(hydroxymethyl)piperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for a specified period to ensure complete formation of the alkoxide.

Causality Behind Experimental Choices:

- Anhydrous conditions and inert atmosphere: The alkoxide intermediate is highly reactive and sensitive to moisture. The use of anhydrous solvents and an inert atmosphere prevents quenching of the alkoxide by water and side reactions.

- Strong base (NaH): A strong, non-nucleophilic base is required to fully deprotonate the alcohol to form the alkoxide, driving the reaction forward. Sodium hydride is often preferred as the byproduct, hydrogen gas, simply evolves from the reaction mixture.
- Aprotic solvent (THF, DMF): Polar aprotic solvents are ideal for S_N2 reactions as they solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.

Step 2: Nucleophilic Substitution

- Cool the solution of the alkoxide back to 0 °C.
- Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide, to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

- Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or distillation to yield pure **4-(Ethoxymethyl)piperidine**.

Spectroscopic and Chromatographic Analysis

While specific experimental spectra for **4-(Ethoxymethyl)piperidine** are not widely published, the following are predicted characteristics based on its structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted):

- Piperidine Ring Protons: A series of multiplets in the range of δ 1.0-3.0 ppm.

- Methylene Protons (O-CH₂-CH₃): A quartet around δ 3.4-3.6 ppm.
- Methyl Protons (O-CH₂-CH₃): A triplet around δ 1.1-1.3 ppm.
- Methylene Protons (Piperidine-CH₂-O): A doublet around δ 3.2-3.4 ppm.
- NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

- Piperidine Ring Carbons: Peaks in the range of δ 25-50 ppm.
- Methylene Carbon (O-CH₂-CH₃): A peak around δ 65-70 ppm.
- Methyl Carbon (O-CH₂-CH₃): A peak around δ 15 ppm.
- Methylene Carbon (Piperidine-CH₂-O): A peak around δ 70-75 ppm.

Infrared (IR) Spectroscopy (Predicted):

- N-H Stretch: A moderate, broad absorption in the range of 3300-3500 cm⁻¹.
- C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-3000 cm⁻¹.
- C-O Stretch (Ether): A strong absorption in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (Predicted):

- Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 143).
- Fragmentation Pattern: Common fragmentation pathways for piperidines include alpha-cleavage adjacent to the nitrogen atom. The ethoxymethyl group may also undergo fragmentation. Predicted fragment ions include [M+H]⁺ at m/z 144.13829.[\[1\]](#)

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for introducing diverse functionalities.^[4] The closely related 4-(methoxymethyl)piperidine is a key intermediate in the synthesis of potent analgesics, most notably fentanyl analogs such as sufentanil.^{[5][6][7]}

Potential Roles of **4-(Ethoxymethyl)piperidine**:

- **Intermediate for Novel Analgesics:** Given the established role of the 4-alkoxymethylpiperidine core in opioid receptor modulators, **4-(ethoxymethyl)piperidine** is a prime candidate for the synthesis of new fentanyl analogs and other opioid receptor ligands. The ethoxy group, as compared to the methoxy group in sufentanil's precursor, may subtly alter the compound's lipophilicity, metabolic stability, and receptor-binding affinity, potentially leading to compounds with improved therapeutic profiles.
- **Scaffold for CNS-Targeting Agents:** The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). The physicochemical properties of **4-(ethoxymethyl)piperidine** make it a suitable building block for the development of novel antipsychotics, antidepressants, and anticonvulsants.
- **Fragment for Library Synthesis:** In fragment-based drug discovery, **4-(ethoxymethyl)piperidine** can serve as a valuable fragment for screening against various biological targets. Its combination of a basic nitrogen, a flexible linker, and a hydrogen bond acceptor (the ether oxygen) provides multiple points for interaction with protein binding sites.

Safety, Handling, and Toxicology

A specific Safety Data Sheet (SDS) for **4-(Ethoxymethyl)piperidine** is not readily available. However, based on the known hazards of similar piperidine derivatives, the following precautions should be taken.^{[2][8][9][10]}

Potential Hazards:

- Skin and Eye Irritation/Corrosion: Piperidine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[8]
- Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2]
- Toxicity: Piperidine itself is toxic by inhalation, in contact with skin, and if swallowed.[8]

Recommended Handling Procedures:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or mists.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry place.

First Aid Measures (General Guidance):

- In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
- If inhaled: Move to fresh air.
- If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

4-(Ethoxymethyl)piperidine is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its structural similarity to key intermediates in the

synthesis of potent analgesics highlights its potential for the development of novel therapeutics. While a lack of comprehensive experimental data necessitates careful handling and characterization by researchers, the established chemical principles and data from related compounds provide a solid foundation for its synthesis and application. As research in this area progresses, a more detailed understanding of the unique properties and applications of **4-(Ethoxymethyl)piperidine** is anticipated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-(ethoxymethyl)piperidine (C₈H₁₇NO) [pubchemlite.lcsb.uni.lu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 7. WO2010053944A1 - Improved method of making piperidine derivatives - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(Ethoxymethyl)piperidine: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369083#4-ethoxymethyl-piperidine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com